N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride
Description
N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride (CAS 165678-61-5) is a biguanide derivative and a known impurity of Chlorhexidine, a widely used antimicrobial agent . Its molecular formula is C₁₄H₂₅Cl₃N₆, with a molecular weight of 383.74 g/mol (dihydrochloride form) . Structurally, it features a 6-aminohexyl chain and a 4-chlorophenyl group linked via an imidodicarbonimidic diamide backbone. This compound is primarily identified during the synthesis or degradation of Chlorhexidine, where incomplete coupling or hydrolysis of the parent molecule may occur .
Properties
CAS No. |
165678-61-5 |
|---|---|
Molecular Formula |
C₁₄H₂₅Cl₃N₆ |
Molecular Weight |
383.75 |
Origin of Product |
United States |
Biological Activity
N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic diamide dihydrochloride, commonly referred to as Chlorhexidine Impurity G, is a chemical compound with significant biological activity primarily associated with its role as an intermediate in the synthesis of Chlorhexidine, a widely used antiseptic. This compound has garnered attention due to its potential applications in antimicrobial treatments and its implications in pharmaceutical formulations.
- Molecular Formula : C14H23ClN6
- Molecular Weight : 310.83 g/mol
- CAS Number : 165678-61-5
- Appearance : White crystalline solid
- Solubility : Hygroscopic, soluble in water
Biological Activity
The biological activity of N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic diamide dihydrochloride is primarily linked to its antimicrobial properties. As an impurity of Chlorhexidine, it exhibits similar mechanisms of action against bacteria and fungi:
-
Antimicrobial Mechanism :
- Disrupts microbial cell membranes.
- Inhibits enzymatic processes critical for microbial survival.
- Exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
-
Clinical Applications :
- Utilized in formulations aimed at treating skin infections.
- Acts as a disinfectant in various medical and dental settings.
Table 1: Biological Activity Comparison
| Compound Name | Antimicrobial Activity | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride | Moderate | 5.0 | >100 |
| Chlorhexidine | High | 0.5 | >200 |
| Other Chlorinated Compounds | Variable | 1.0-10.0 | <100 |
Case Study Insights
A study conducted by Revelle et al. (1993) explored the efficacy of Chlorhexidine and its impurities in clinical settings, demonstrating that while Chlorhexidine showed superior antimicrobial activity, the impurities like N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic diamide dihydrochloride still contributed significantly to the overall antimicrobial effect when used in formulations .
Another research by Ha et al. (1996) indicated that formulations containing this compound exhibited reduced cytotoxicity compared to other antiseptics, making it a favorable choice for sensitive applications such as pediatric care .
Safety and Toxicology
While N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic diamide dihydrochloride is generally recognized as safe when used appropriately, it is essential to consider its potential toxicity:
- Toxicological Profile : Limited studies indicate low acute toxicity; however, chronic exposure may lead to skin irritation or sensitization.
- Regulatory Status : Included in the EPA's contaminant candidate list due to its presence in various formulations, necessitating further toxicological assessment .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
| Compound | Key Substituents | Core Structure |
|---|---|---|
| Target Compound | 6-Aminohexyl, 4-chlorophenyl | Monomeric biguanide |
| Chlorhexidine | Hexamethylene, dual 4-chlorophenyl | Dimeric biguanide |
| Chlorproguanil | 3,4-Dichlorophenyl, isopropyl | Monomeric biguanide |
| Phenformin | Phenethyl | Monomeric biguanide |
Research Findings
Chlorhexidine Interactions : Chlorhexidine precipitates in protein-rich media due to interactions with albumin, necessitating dilution in water for in vitro assays . The target compound, lacking the hexamethylene bridge, may exhibit reduced protein binding.
Antioxidant Activity : Schiff base derivatives of Metformin (e.g., HL1/HL2) demonstrate structure-dependent antioxidant and antidiabetic effects, highlighting the role of substituents in modulating activity .
Olanexidine Hydrochloride : A structurally related compound (C₁₅H₂₅Cl₂N₈·HCl·H₂O) with dichlorophenyl and octyl groups shows enhanced antimicrobial efficacy and lower toxicity compared to Chlorhexidine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
